N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide
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Overview
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as a nucleophile.
Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions involving phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to its targets, while the methylsulfanyl group can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: Similar structure with a chloro group instead of the oxadiazole ring.
N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Contains a triazole ring instead of the oxadiazole ring.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Features a triazoloquinazoline structure.
Uniqueness
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is unique due to its combination of an oxadiazole ring, phenoxy group, and methylsulfanyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)11-12-23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEXAXDNPXZLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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